molecular formula C15H14O4 B192682 Xanthoxyletin CAS No. 84-99-1

Xanthoxyletin

Cat. No. B192682
CAS RN: 84-99-1
M. Wt: 258.27 g/mol
InChI Key: JSJIIHRNDMLJGK-UHFFFAOYSA-N
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Description

Xanthoxyletin is a bioactive coumarin that is isolated from the Zanthoxylum genus . It has been reported to exhibit anticancer effects against different human cancers .


Synthesis Analysis

The synthesis of Xanthoxyletin involves the oxidation of chromans to chromenes, which completes the synthesis of Xanthoxyletin . This process involves the use of a Pd(OAc)2 catalyst in TFA/DCM .


Molecular Structure Analysis

The molecular structure of Xanthoxyletin can be determined using techniques such as electron diffraction . It has also been studied using molecular docking .


Chemical Reactions Analysis

Xanthoxyletin has been found to exhibit antioxidant and anti-inflammatory activities . It has also been found to show cytotoxic effects to cancer cells .


Physical And Chemical Properties Analysis

Xanthoxyletin is a powder with a molecular weight of 258.3 and a chemical formula of C15H14O4 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Anticancer Potential in Gastric Adenocarcinoma

Xanthoxyletin, a compound isolated from Erythrina variegata, has been studied for its potential anticancer effects. In a study by Rasul et al. (2011), xanthoxyletin demonstrated antiproliferative effects against human gastric adenocarcinoma SGC-7901 cells. The compound induced apoptosis and cell cycle arrest in the S phase, in addition to causing DNA damage and mitochondrial dysfunction. This study highlights xanthoxyletin's potential as a promising anticancer agent, particularly against gastric cancer (Rasul et al., 2011).

Inhibitory Effects on Human Oral Squamous Carcinoma

Xanthoxyletin has also been studied for its effects on human oral squamous carcinoma cells. Wen et al. (2019) found that xanthoxyletin significantly inhibited the proliferation of oral cancer cells and induced apoptosis, autophagy, and G2/M cell cycle arrest. These effects were associated with the modulation of the MEK/ERK signaling pathway. The study's results suggest xanthoxyletin's potential for therapeutic use in treating oral squamous carcinoma (Wen et al., 2019).

Antiplatelet Actions

A study by Teng et al. (1992) investigated the antiplatelet properties of xanthoxyletin and related coumarin compounds. These compounds, including xanthoxyletin, were found to inhibit platelet aggregation and ATP release in rabbit platelets, indicating their potential use in preventing thrombotic diseases. This study contributes to understanding the broader pharmacological applications of xanthoxyletin (Teng et al., 1992).

Analytical Applications in Plant Chemistry

Xanthoxyletin has also been the focus of analytical studies, such as the work by Wang et al. (2003), who developed a method for determining xanthoxyletin in plant samples using micellar electrokinetic capillary chromatography. This study is significant for the analysis and quality control of herbal medicines containing xanthoxyletin (Wang et al., 2003).

Synthesis and Chemical Analysis

Ganguly et al. (1967) reported on the synthesis of clausenin and its derivatives, including xanthoxyletin. This research contributes to the field of organic chemistry, particularly in the synthesis and structural analysis of naturally occurring compounds like xanthoxyletin (Ganguly et al., 1967).

properties

IUPAC Name

5-methoxy-2,2-dimethylpyrano[3,2-g]chromen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-15(2)7-6-10-12(19-15)8-11-9(14(10)17-3)4-5-13(16)18-11/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJIIHRNDMLJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C3C(=C2OC)C=CC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70232891
Record name Xanthoxyletin
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Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Xanthoxyletin
Source Human Metabolome Database (HMDB)
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Solubility

40 mg/L @ 25 °C (exp)
Record name Xanthoxyletin
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Xanthoxyletin

CAS RN

84-99-1
Record name Xanthoxyletin
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Record name Xanthoxyletin
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Record name Xanthoxyletin
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Record name Xanthoxyletin
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Record name XANTHOXYLETIN
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Record name Xanthoxyletin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033931
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

133 °C
Record name Xanthoxyletin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033931
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
627
Citations
A Rasul, M Khan, B Yu, T Ma, H Yang - Asian Pac J Cancer Prev, 2011 - researchgate.net
… , Xanthoxyletin was isolated from Erythrina variegata. It has been reported that Xanthoxyletin … In this study, we examined the antiproliferative effects of Xanthoxyletin against SGC-7901 …
Number of citations: 78 www.researchgate.net
JC Bell, A Robertson, TS Subramaniam - Journal of the Chemical …, 1936 - pubs.rsc.org
… the substance, mp 133O, xanthoxyletin.* Although xanthoxyletin does not contain a phenolic … that xanthoxyletin contained an a-pyrone ring system and had in all probability the skeleton …
Number of citations: 12 pubs.rsc.org
JC Bell, A Robertson - Journal of the Chemical Society (Resumed), 1936 - pubs.rsc.org
… in the preparation of pure xanthoxyletin was due to the … filtrates during the purification of xanthoxyletin. So far the isolation of … , closely resembles xanthoxyletin in chemical properties and …
Number of citations: 6 pubs.rsc.org
A Robertson, TS Subramaniam - Journal of the Chemical Society …, 1937 - pubs.rsc.org
… crystals of xanthoxyletin and of xanthyletin, we have been able to resolve this product into xanthyletin and xanthoxyletin in addition to traces of alloxanthoxyletin (see present paper). …
Number of citations: 4 pubs.rsc.org
X Zhang, L Li, Y Wu - Acta Pharmaceutica, 2023 - hrcak.srce.hr
… investigated the efficacy of xanthoxyletin against pancreatic cancer (9). Xanthoxyletin is a plant-… The effects of xanthoxyletin on pancreatic cancer have not yet been studied. The present …
Number of citations: 6 hrcak.srce.hr
A Robertson, TS Subramaniam - Journal of the Chemical Society …, 1937 - pubs.rsc.org
… The comparatively facile formation of acetone from xanthoxyletin by hydrolytic fission, in which respect there is a striking resemblance lo toxicarol, led us to assume that xanthoxyletin …
Number of citations: 13 pubs.rsc.org
Y Ju, CC Still, JN Sacalis, J Li, CT Ho - Phytotherapy Research, 2001 - Wiley Online Library
Four pyranocoumarins; dipetaline, alloxanthoxyletin, xanthoxyletin and xanthyletin; and two lignans; sesamin and asarinin were isolated from the northern prickly ash, Zanthoxylum …
Number of citations: 80 onlinelibrary.wiley.com
C de Melo Cazal, V de Cássia Domingues… - … of Chromatography A, 2009 - Elsevier
Xanthyletin, an inhibitor of symbiotic fungus (Leucoagaricus gongylophorus) of leaf-cutting ant (Atta sexdens rubropilosa), as well as suberosin, seselin and xanthoxyletin were isolated …
Number of citations: 49 www.sciencedirect.com
JC Bell, W Bridge, A Robertson - Journal of the Chemical Society …, 1937 - pubs.rsc.org
The present investigation, which is a continuation of that described in Part I1 (J., 1936, 1828), was undertaken to obtain confirmatory evidence for the structures suggested for …
Number of citations: 13 pubs.rsc.org
LH Briggs, RH Locker - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… In seeking to confirm the identification of our compound with xanthoxyletin we brominated both compounds in chloroform. The products were identical (mixed melting point), but they …
Number of citations: 38 pubs.rsc.org

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